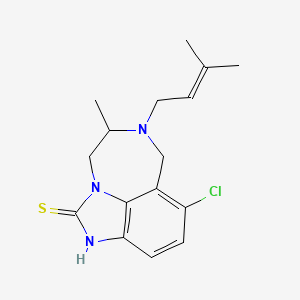

HIV-1 inhibitor-69

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

257891-65-9 |

|---|---|

Molecular Formula |

C16H20ClN3S |

Molecular Weight |

321.9 g/mol |

IUPAC Name |

7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |

InChI |

InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |

InChI Key |

ZNFFMCYSMBXZQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |

Origin of Product |

United States |

Foundational & Exploratory

"HIV-1 inhibitor-69" mechanism of action

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]

HIV-1 Inhibitor-69 as a TIBO Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HIV-1 inhibitor-69, a representative compound of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). TIBO derivatives are potent and highly selective inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document details the mechanism of action, quantitative efficacy, and experimental protocols for the evaluation of these compounds, serving as a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

The quest for effective antiretroviral therapies has led to the discovery of various classes of drugs that target different stages of the HIV-1 life cycle. Among these, the non-nucleoside reverse transcriptase inhibitors (NNRTIs) have emerged as a cornerstone of combination antiretroviral therapy (cART). TIBO derivatives were among the first potent and selective NNRTIs to be identified, demonstrating significant promise due to their high specificity for HIV-1 RT and low cytotoxicity.[3] These compounds are allosteric inhibitors, binding to a hydrophobic pocket in the RT enzyme that is distinct from the active site.[1][4][5][6] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for viral replication. "this compound" is presented here as a representative TIBO derivative to explore the characteristics of this important class of antiretrovirals.

Mechanism of Action

TIBO derivatives function as non-competitive inhibitors of HIV-1 RT. They bind to a specific, allosteric site on the p66 subunit of the enzyme, known as the NNRTI-binding pocket (NNIBP). This pocket is located approximately 10 Å from the catalytic site.[4] The binding of a TIBO derivative to the NNIBP induces conformational changes in the enzyme's "fingers" and "thumb" subdomains.[1][4] This distortion of the enzyme's structure impairs the proper positioning of the DNA primer-template and reduces the affinity for deoxynucleotide triphosphates (dNTPs), ultimately halting DNA synthesis.[1][4]

The high specificity of TIBO derivatives for HIV-1 RT over HIV-2 RT and other polymerases is attributed to key amino acid differences within the NNIBP.[3]

Quantitative Data on TIBO Derivatives

The potency of TIBO derivatives is typically evaluated by their 50% inhibitory concentration (IC50) against HIV-1 RT, their 50% effective concentration (EC50) at inhibiting viral replication in cell culture, and their 50% cytotoxic concentration (CC50) in host cells. A high selectivity index (SI = CC50/EC50) is desirable, as it indicates a wide therapeutic window.

| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| R82913 | HIV-1 RT | 0.01 | - | - | - | - | [7] |

| R82913 | HIV-1 Replication | - | 0.01-0.65 | 46 | >70 | CEM | [7] |

| TIBO R82150 | HIV-1 Replication | - | Varies by cell line (nM range) | 10^4-10^5 times higher than EC50 | High | Various | [3] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a TIBO derivative against recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT

-

TIBO derivative stock solution (in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the TIBO derivative in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the TIBO derivative dilution or DMSO (for control) to the respective tubes.

-

Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized DNA on ice.

-

Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the TIBO derivative relative to the DMSO control and determine the IC50 value.

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes the evaluation of the antiviral efficacy of a TIBO derivative in a human T-cell line (MT-4) susceptible to HIV-1 infection.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., strain IIIB)

-

TIBO derivative stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilizing agent (e.g., SDS-HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate.

-

Prepare serial dilutions of the TIBO derivative in cell culture medium.

-

Add the TIBO derivative dilutions to the wells containing the cells.

-

Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected control wells.

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

-

After the incubation period, add MTT or XTT reagent to each well and incubate for a further 2-4 hours.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell protection for each concentration of the TIBO derivative and determine the EC50 value.

Cytotoxicity Assay

This protocol is for determining the toxicity of the TIBO derivative on the host cells.

Materials:

-

MT-4 cells

-

TIBO derivative stock solution (in DMSO)

-

Cell culture medium

-

96-well microtiter plates

-

MTT or XTT reagent

-

Solubilizing agent

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate.

-

Prepare serial dilutions of the TIBO derivative in cell culture medium.

-

Add the TIBO derivative dilutions to the wells containing the cells. Do not add any virus.

-

Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.

-

Add MTT or XTT reagent and solubilizing agent as described in the antiviral assay.

-

Measure the absorbance.

-

Calculate the percentage of cell viability for each concentration of the TIBO derivative and determine the CC50 value.

Conclusion

TIBO derivatives, represented here by "this compound," are a significant class of NNRTIs that have played a crucial role in the development of antiretroviral therapies. Their potent and selective allosteric inhibition of HIV-1 RT provides a clear mechanism of action. The experimental protocols detailed in this guide offer a standardized approach for the evaluation of these and other novel anti-HIV-1 compounds. Further research into the structure-activity relationships of TIBO derivatives may lead to the development of next-generation NNRTIs with improved efficacy and resistance profiles.

References

- 1. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Novel HIV-1 Protease Inhibitors: A Case Study on Darunavir Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of a series of novel darunavir (DRV) analogs designed as potent inhibitors of HIV-1 protease. Through a systematic analysis of molecular modifications and their impact on biological activity, this document aims to furnish researchers and drug development professionals with critical insights into the rational design of next-generation antiretroviral agents.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral therapy. Darunavir is a potent, second-generation HIV-1 protease inhibitor that has demonstrated efficacy against both wild-type and multi-drug resistant strains of the virus. The ongoing challenge of drug resistance necessitates the continued development of novel protease inhibitors with improved potency and resistance profiles. This guide explores the SAR of recently synthesized darunavir analogs, focusing on modifications at the P1' and P2' ligand positions to enhance binding affinity and inhibitory activity.

Structure-Activity Relationship Data

The following table summarizes the quantitative data for a series of darunavir analogs, highlighting the modifications made and their corresponding inhibitory constants (Ki) against wild-type HIV-1 protease.

| Compound ID | P1' Substitution | P2' Substitution Variation | Ki (nM)[1][2] |

| DRV | Isobutyl | Aniline | 1.87 |

| 5aa | Isobutyl | Phenyl sulfoxide with halogen | 1.54 |

| 5ac | Isobutyl | Phenyl sulfoxide with halogen | 0.31 |

| 5ad | Isobutyl | Phenyl sulfoxide with aliphatic group | 0.71 |

| 5ae | Isobutyl | Phenyl sulfoxide with alkoxy group | 0.28 |

| 5af | Isobutyl | Phenyl sulfoxide with alkoxy group | 1.11 |

| 5ba-bf | Phenyl ethyl | Not specified | Reduced Activity |

| 5cg | Diphenyl propyl | Not specified | Reduced Activity |

The data reveals that modifications at the P2' position, particularly the introduction of phenyl sulfoxide motifs with halogen, aliphatic, and alkoxy functionalities, can significantly enhance inhibitory activity compared to the parent compound, darunavir.[2] Notably, compound 5ae emerged as the most potent analog with a Ki of 0.28 nM.[1][2] Conversely, increasing the steric bulk at the P1' position with larger substituents like phenyl ethyl or diphenyl propyl led to a reduction in activity.[2] This suggests that the S2' subsite of the HIV-1 protease is more accommodating to substitutions that can form favorable interactions, while the S1' pocket has more stringent steric constraints.

Experimental Protocols

A comprehensive understanding of the SAR of these novel compounds is underpinned by robust experimental methodologies. The following sections detail the key assays employed in their evaluation.

HIV-1 Protease Inhibition Assay

A fluorogenic assay is utilized to determine the in vitro inhibitory activity of the synthesized darunavir analogs against wild-type HIV-1 protease.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decrease in the fluorescence signal.

Protocol:

-

Reagents and Materials:

-

Recombinant wild-type HIV-1 protease

-

Fluorogenic substrate

-

Assay buffer (e.g., MES buffer, pH 6.5, containing NaCl, EDTA, and DTT)

-

Synthesized darunavir analogs (test compounds)

-

Darunavir (reference compound)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.

-

Add a fixed concentration of HIV-1 protease to each well of the 96-well plate.

-

Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

-

Data Analysis:

-

The percent inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis constant (Km).

-

Cytotoxicity Assay

Cytotoxicity assays are crucial to assess the safety profile of the synthesized compounds and to ensure that the observed antiviral activity is not due to general cellular toxicity.

Principle: These assays measure the viability of cells after exposure to the test compounds. A common method is the MTT or XTT assay, which measures the metabolic activity of viable cells.

Protocol:

-

Cell Lines:

-

Vero cells (kidney epithelial cells from an African green monkey)

-

293T cells (a human embryonic kidney cell line)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized darunavir analogs for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT or XTT reagent to each well.

-

Incubate the plate for a few hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the viability of untreated control cells.

-

The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

-

The selectivity index (SI) is calculated as the ratio of CC50 to the antiviral EC50 (effective concentration). A higher SI value indicates a more favorable safety profile.

-

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and the experimental workflow for the development of the darunavir analogs.

References

The Dawn of a New Era in HIV Treatment: A Technical Guide to the Discovery and Development of TIBO NNRTIs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The late 1980s marked a pivotal moment in the fight against Human Immunodeficiency Virus (HIV) with the serendipitous discovery of a novel class of antiretroviral drugs: the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The pioneering compounds in this class were the Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives.[3] This discovery, emerging from the Rega Institute for Medical Research in Belgium, fundamentally shifted the landscape of HIV therapy.[4] Unlike their predecessors, the Nucleoside Reverse Transcriptase Inhibitors (NRTIs), TIBO and subsequent NNRTIs were found to inhibit the HIV-1 reverse transcriptase (RT) through a unique allosteric mechanism, binding to a hydrophobic pocket distinct from the enzyme's active site.[5] This technical guide provides an in-depth exploration of the discovery and development of TIBO NNRTIs, detailing the experimental methodologies, presenting key quantitative data, and illustrating the logical frameworks of their development and mechanism of action.

Discovery and Initial Screening

The journey of TIBO began with a broad screening program for compounds with potential antiviral activity. The initial TIBO derivatives demonstrated potent and highly specific inhibition of HIV-1 replication in various cell systems, with activity in the nanomolar range, concentrations significantly lower than their cytotoxic levels.[3] This high selectivity for HIV-1, with no activity against HIV-2 or other retroviruses, was a hallmark of this new class of inhibitors.[3]

Core Structure and Physicochemical Properties of TIBO Derivatives

The foundational structure of TIBO compounds is the tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepine ring system. Structure-Activity Relationship (SAR) studies on numerous derivatives revealed that the anti-HIV-1 activity is significantly influenced by various substituents on this core structure.[1][6] Key physicochemical parameters such as hydrophobicity (logP), electronic properties, and steric factors of these substituents were found to be critical for potent inhibitory activity.[1][7]

| Compound ID | R-Group Substituent | Molecular Weight ( g/mol ) | LogP | IC50 (µM) vs. HIV-1 in MT-4 cells |

| R82150 | H | 229.28 | 1.85 | > 100 |

| R82913 | 9-Cl, 6-(3-methyl-2-butenyl) | 360.93 | 4.32 | 0.015 |

| TIBO-d | 8-Cl | 263.72 | 2.43 | 0.034 |

| (+)-TIBO | 5-Methyl | 243.31 | 2.11 | 0.078 |

Note: This table is a representative summary. Extensive QSAR studies have been performed on over 80 TIBO derivatives, establishing a strong correlation between physicochemical properties and antiviral activity.[1][6]

Experimental Protocols

Synthesis of TIBO Derivatives

The synthesis of the TIBO scaffold and its derivatives involves a multi-step process. A general synthetic route is outlined below:

General Procedure for the Synthesis of Tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepin-2(1H)-one and -thione Derivatives:

-

Step 1: Synthesis of the Benzodiazepine Core: The synthesis typically starts with the appropriate substituted 2-aminobenzophenone, which undergoes cyclization to form the benzodiazepine ring system.

-

Step 2: Formation of the Imidazole Ring: The benzodiazepine intermediate is then reacted with a suitable reagent, such as chloroacetyl chloride, followed by treatment with an amine to construct the fused imidazole ring.

-

Step 3: Introduction of Substituents: Various substituents at different positions of the TIBO core can be introduced through standard chemical modifications to explore the structure-activity relationship. For thione derivatives, a thionation step is performed, typically using Lawesson's reagent.

Detailed synthetic procedures can be found in specialized medicinal chemistry literature.

In Vitro Anti-HIV-1 Assay in MT-4 Cells

The antiviral activity of TIBO derivatives is commonly evaluated using a cell-based assay with the human T-cell line MT-4, which is highly susceptible to HIV-1 infection.

Protocol for MT-4 Cell-Based Anti-HIV-1 Assay:

-

Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of the test compounds (TIBO derivatives) are added to the wells.

-

Virus Inoculation: A standardized amount of HIV-1 is added to the wells containing cells and the test compounds.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 4-5 days to allow for viral replication and the development of cytopathic effects.

-

Assessment of Antiviral Activity: The protective effect of the compounds is determined by measuring cell viability using methods such as the MTT assay, which measures the metabolic activity of living cells, or by observing the inhibition of virus-induced cytopathic effects (e.g., reclustering of cells).[8][9][10] The 50% inhibitory concentration (IC50) is then calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

To confirm the mechanism of action, the direct inhibitory effect of TIBO derivatives on the HIV-1 reverse transcriptase enzyme is measured.

Protocol for HIV-1 Reverse Transcriptase Inhibition Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and the recombinant HIV-1 reverse transcriptase enzyme in a suitable buffer.

-

Inhibitor Addition: The TIBO compound to be tested is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, including the incorporation of radiolabeled dNTPs or through non-radioactive techniques like ELISA-based assays that detect labeled DNA products.

-

Calculation of Inhibition: The percentage of inhibition of RT activity is calculated for each compound concentration, and the 50% inhibitory concentration (ID50) is determined.

Visualizing the TIBO NNRTI Discovery and Development Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and development of TIBO NNRTIs.

Conclusion

The discovery of TIBO derivatives was a landmark achievement in antiretroviral therapy, introducing a new class of drugs with a novel mechanism of action. The development of these compounds paved the way for a deeper understanding of the structure and function of HIV-1 reverse transcriptase and provided a new avenue for the design of potent and specific inhibitors. The methodologies and principles established during the investigation of TIBO NNRTIs continue to influence the field of drug discovery and development for HIV and other viral diseases. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the science of antiviral therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. profoldin.com [profoldin.com]

- 3. Potent and selective inhibition of HIV-1 replication in vitro by a novel series of TIBO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleosides. IX. Synthesis of purine N(3),5'-cyclonucleosides and N(3),5'-cyclo-2',3'-seconucleosides via Mitsunobu reaction as TIBO-like derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron-Topological Method of the non-nucleoside HIV-1 RT inhibitors study: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships and comparative molecular field analysis of TIBO derivatised HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

Efavirenz and the Allosteric Inhibition of HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) using the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV) as a primary example. Efavirenz is a potent, second-generation NNRTI widely used in antiretroviral therapy. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this class of inhibitors.

Introduction to Allosteric Inhibition of HIV-1 Reverse Transcriptase

HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The enzyme is a heterodimer composed of two subunits, p66 and p51. There are two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Unlike NRTIs, which are competitive inhibitors that bind to the enzyme's active site, NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site in the p66 subunit. This binding event does not directly block the active site but induces conformational changes in the enzyme that ultimately inhibit its function.

Mechanism of Action of Efavirenz

Efavirenz binds to the NNIBP, inducing a series of conformational changes in the HIV-1 RT enzyme. This allosteric modulation affects the enzyme's function in several ways:

-

Distortion of the Active Site: Binding of Efavirenz causes a reorientation of key residues in the polymerase active site, making it less favorable for binding deoxynucleoside triphosphates (dNTPs).

-

Reduced Enzyme Flexibility: Efavirenz binding has been shown to reduce the flexibility of the "thumb" and "fingers" subdomains of the p66 subunit. This "stiffening" of the enzyme impairs its ability to translocate along the nucleic acid template.

-

Impaired Primer Positioning: The conformational changes induced by Efavirenz can affect the proper positioning of the 3'-OH of the primer, which is essential for nucleophilic attack and the formation of the next phosphodiester bond.

These effects collectively lead to a potent non-competitive inhibition of the DNA polymerase activity of HIV-1 RT, thereby halting viral replication.

Quantitative Data for Efavirenz Inhibition

The inhibitory activity of Efavirenz has been extensively characterized through various in vitro and cell-based assays. The following tables summarize key quantitative data for Efavirenz against wild-type HIV-1 RT and common NNRTI-resistant mutants.

Table 1: In Vitro Inhibition of HIV-1 Reverse Transcriptase by Efavirenz

| Parameter | Value | Enzyme Form | Conditions | Reference |

| Ki | 2.93 nM | Wild-Type | [1] | |

| IC50 | ~1.4 µM | Wild-Type | Commercial ELISA-based assay | |

| IC95 | 1.5 nM | Wild-Type | Cell culture-based assay | [1] |

Table 2: Binding Affinity of Efavirenz to Different Forms of HIV-1 RT

| Parameter | Value | Enzyme Form | Method | Reference |

| Kd | ~2.5 µM | p66 monomer | Equilibrium Dialysis | [2][3] |

| Kd | ~2.5 µM | p51 monomer | Equilibrium Dialysis | [2][3] |

| Kd | 250 nM | p66/p66 homodimer | Equilibrium Dialysis | [2][3] |

| Kd | 7 nM | p51/p51 homodimer | Equilibrium Dialysis | [2][3] |

| Kd | 92 nM | p66/p51 heterodimer | Calculated | [2][3] |

Table 3: Antiviral Activity of Efavirenz in Cell Culture

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC50 | 1.6 nM | MT-4 cells | HIV-1 (IIIB) | |

| EC50 | 0.51 ng/mL | Wild-Type HIV-1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of HIV-1 RT by Efavirenz.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay (ELISA-based)

This protocol is adapted from a commercially available ELISA-based HIV-1 RT assay kit.

Materials:

-

Recombinant HIV-1 RT

-

Reaction Buffer (contains template, primer, and dNTPs with digoxigenin- and biotin-labeled nucleotides)

-

Lysis Buffer

-

Efavirenz stock solution (in DMSO)

-

Stop Solution (e.g., 0.5 M EDTA)

-

Streptavidin-coated 96-well plates

-

Anti-digoxigenin-HRP conjugate

-

HRP substrate (e.g., TMB or ABTS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of Efavirenz in the Reaction Buffer. Also, prepare a no-inhibitor control (Reaction Buffer with DMSO) and a blank (Lysis Buffer).

-

Enzyme Preparation: Dilute the stock of recombinant HIV-1 RT in Lysis Buffer to the desired working concentration (e.g., 1 ng/µL).

-

Reaction Setup: In a 96-well reaction plate, add 40 µL of the Efavirenz dilutions or controls to the appropriate wells.

-

Initiate Reaction: Add 80 µL of the diluted HIV-1 RT to each well to start the reaction. The final volume is 120 µL.

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

-

Capture: Transfer 100 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate. Incubate at 37°C for 1 hour to allow the biotin-labeled DNA product to bind to the plate.

-

Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound components.

-

Detection: Add 100 µL of anti-digoxigenin-HRP conjugate to each well and incubate at 37°C for 1 hour.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of HRP substrate to each well and incubate at room temperature until color develops.

-

Stop Reaction and Read: Add 50 µL of Stop Solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Data Analysis: Calculate the percent inhibition for each Efavirenz concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell line that expresses a reporter gene upon viral entry and gene expression.

Materials:

-

TZM-bl cells (HeLa cells expressing CD4, CXCR4, and CCR5, with an integrated luciferase gene under the control of the HIV-1 LTR)

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

HIV-1 stock (e.g., NL4-3 or IIIB)

-

Efavirenz stock solution (in DMSO)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

Compound Addition: Prepare serial dilutions of Efavirenz in culture medium. Remove the old medium from the cells and add 100 µL of the Efavirenz dilutions. Include a no-drug control (medium with DMSO) and a cell-only control (no virus).

-

Infection: Add 100 µL of HIV-1 stock (at a pre-determined dilution that gives a strong signal) to each well (except the cell-only control). The final volume is 200 µL.

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Assay: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percent inhibition of viral replication for each Efavirenz concentration relative to the no-drug control. Determine the EC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

Visualizations

The following diagrams illustrate key concepts and workflows related to the allosteric inhibition of HIV-1 RT.

Caption: Mechanism of allosteric inhibition of HIV-1 RT by Efavirenz.

Caption: Experimental workflow for characterizing an HIV-1 RT inhibitor.

Caption: Simplified signaling pathway of HIV-1 reverse transcription.

References

Technical Guide: Physicochemical and Mechanistic Profile of HIV-1 Inhibitor-69

Disclaimer: HIV-1 Inhibitor-69 is a representative designation for a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented herein is a synthesized profile based on established findings for compounds within this class and is intended for illustrative and guidance purposes.

Executive Summary

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) relies on the continued development of potent antiretroviral agents. Small molecule inhibitors that target key viral enzymes are a cornerstone of Highly Active Antiretroviral Therapy (HAART). This document provides a comprehensive technical overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for a representative NNRTI, designated "this compound." The optimization of properties such as solubility, lipophilicity, and metabolic stability is critical for achieving favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide serves as a resource for researchers engaged in the discovery and development of next-generation anti-HIV therapeutics.

Core Physicochemical Properties

The biological activity and "drug-likeness" of an inhibitor are fundamentally governed by its physicochemical characteristics.[1][2] These properties influence absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for this compound are summarized below.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Experimental Method | Significance |

| Molecular Formula | C₁₅H₁₄N₄OS | Mass Spectrometry | Defines elemental composition and molecular weight. |

| Molecular Weight | 298.37 g/mol | Mass Spectrometry | Influences permeability and diffusion; aligns with drug-likeness principles.[1] |

| LogP (o/w) | 2.85 | Shake-Flask Method | Measures lipophilicity; critical for membrane permeability and target engagement. |

| Aqueous Solubility | 45 µg/mL (pH 7.4) | Equilibrium Solubility Assay | Impacts dissolution and bioavailability for oral administration.[1] |

| pKa (acidic) | 9.2 (Thiol) | UV-Spectrophotometry | Determines the ionization state at physiological pH, affecting solubility and target binding. |

| Polar Surface Area | 74.5 Ų | Computational | Predicts membrane penetration and transport characteristics. |

| Melting Point | 188-191 °C | Differential Scanning Calorimetry | Defines the solid-state properties and purity of the compound. |

| Primary Target | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | Identifies the molecular target within the HIV-1 replication cycle. |

Mechanism of Action: NNRTI Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), NNRTIs do not bind to the active site of the reverse transcriptase (RT) enzyme but rather to an allosteric pocket located near the active site.[3] This binding event induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA.[3][4] This action is a critical step in halting the viral replication cycle.[3]

Caption: Mechanism of action for this compound as an NNRTI.

Experimental Protocols

The accurate determination of physicochemical properties is essential for drug development. The following sections detail the methodologies used to characterize this compound.

LogP Determination via Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility between an aqueous and a lipophilic phase, typically water and n-octanol.

-

Preparation: A stock solution of this compound is prepared in the phase in which it is most soluble (e.g., n-octanol).

-

Partitioning: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a separatory funnel. A known concentration of the inhibitor is added.

-

Equilibration: The mixture is shaken vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.[2]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.[2]

-

Quantification: The concentration of the inhibitor in each phase is measured using UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is measured to predict the dissolution rate in the gastrointestinal tract, a key factor for oral bioavailability.[1]

-

Sample Preparation: An excess amount of solid this compound is added to a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The resulting slurry is agitated in a sealed vial at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

Analysis: The concentration of the dissolved inhibitor in the filtrate is determined by a validated analytical method, such as HPLC with UV detection, against a standard curve.

pKa Measurement via UV-Spectrophotometry

The ionization constant (pKa) is determined to understand how the charge of the molecule changes with pH.

-

Buffer Preparation: A series of buffers with a range of known pH values (e.g., from pH 2 to pH 12) are prepared.

-

Solution Preparation: A stock solution of this compound is prepared and diluted to a constant concentration in each of the prepared buffers.

-

Spectral Analysis: The UV-Vis absorbance spectrum for each solution is recorded. The wavelength of maximum absorbance difference between the ionized and neutral forms is identified.

-

Data Analysis: Absorbance at the identified wavelength is plotted against pH. The resulting titration curve is analyzed, and the pKa is determined as the pH at which the concentrations of the ionized and neutral forms are equal (the inflection point of the curve).

Characterization Workflow

The logical flow for the physicochemical and biological characterization of a novel small molecule inhibitor like this compound involves a tiered approach, from initial property measurement to functional validation.

Caption: High-level workflow for inhibitor characterization.

References

Target Specificity of NNRTI-69 for HIV-1 Reverse Transcriptase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target specificity of NNRTI-69, a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The document details the inhibitory activity of NNRTI-69 against wild-type and clinically relevant mutant strains of HIV-1 Reverse Transcriptase (RT). It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the inhibitor's mechanism of action and the experimental workflow for its characterization. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of HIV-1 therapeutics.

Introduction to NNRTI-69 and HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2][3][4] This enzymatic function makes HIV-1 RT a prime target for antiretroviral therapy.[2][4]

NNRTI-69 is a novel, highly specific allosteric inhibitor of HIV-1 RT. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with the natural deoxynucleoside triphosphate (dNTP) substrates, NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[4][5][6] This guide focuses on the quantitative characterization of NNRTI-69's specificity and potency.

Quantitative Inhibitory Activity of NNRTI-69

The inhibitory activity of NNRTI-69 was evaluated against both wild-type HIV-1 RT and a panel of common NNRTI-resistant mutant enzymes. The data, summarized below, demonstrate the potency and resistance profile of the compound.

Table 1: Enzymatic Inhibition of HIV-1 RT by NNRTI-69

| Enzyme Target | IC50 (nM) | Ki (nM) |

| Wild-Type HIV-1 RT | 15 | 8 |

| K103N Mutant | 95 | 50 |

| Y181C Mutant | 250 | 130 |

| G190A Mutant | 450 | 240 |

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values were determined using a standardized in vitro enzymatic assay as described in Section 3.1.

Table 2: Antiviral Activity of NNRTI-69 in Cell Culture

| Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| HIV-1 (Wild-Type, IIIB) | 35 | >50 | >1428 |

| HIV-1 (K103N) | 210 | >50 | >238 |

| HIV-1 (Y181C) | 550 | >50 | >90 |

EC50 (half-maximal effective concentration) was determined in MT-4 cells. CC50 (half-maximal cytotoxic concentration) was determined in the same cell line. The Selectivity Index is calculated as CC50/EC50.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

HIV-1 RT Enzymatic Inhibition Assay

This cell-free assay quantifies the ability of an inhibitor to block the DNA polymerase activity of recombinant HIV-1 RT.[7][8][9]

Materials:

-

Recombinant HIV-1 RT (wild-type and mutant forms)

-

Poly(rA) template and oligo(dT) primer

-

Deoxynucleoside triphosphates (dNTPs), including Digoxigenin-labeled dUTP (DIG-dUTP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

-

NNRTI-69 (solubilized in DMSO)

-

Anti-Digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP)

-

AP substrate (e.g., p-nitrophenyl phosphate)

-

Streptavidin-coated 96-well plates

-

Microplate reader

Procedure:

-

Plate Preparation: Biotinylated oligo(dT) primers are immobilized on streptavidin-coated 96-well plates. The poly(rA) template is then annealed to the primer.

-

Inhibitor Dilution: NNRTI-69 is serially diluted in the assay buffer to create a range of concentrations.

-

Reaction Mixture: A reaction mixture containing dNTPs (including DIG-dUTP) and HIV-1 RT is prepared.

-

Incubation: The diluted inhibitor or vehicle control (DMSO) is added to the wells, followed by the addition of the enzyme/dNTP reaction mixture. The plate is incubated to allow for DNA synthesis.

-

Detection: The reaction is stopped, and the wells are washed. Anti-DIG-AP is added and incubated to bind to the incorporated DIG-dUTP.

-

Signal Generation: After washing away unbound antibody, the AP substrate is added. The enzymatic reaction produces a colorimetric signal that is proportional to the amount of newly synthesized DNA.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay measures the ability of NNRTI-69 to inhibit HIV-1 replication in a cellular context.

Materials:

-

MT-4 cells (or other susceptible human T-cell line)

-

HIV-1 viral stocks (wild-type and resistant strains)

-

Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

-

NNRTI-69

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

p24 antigen ELISA kit or a reverse transcriptase activity assay for supernatant

Procedure:

-

Cell Seeding: MT-4 cells are seeded into 96-well plates.

-

Compound Addition: Serial dilutions of NNRTI-69 are added to the cells.

-

Infection: A predetermined amount of HIV-1 virus stock is added to the wells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of p24 capsid protein in the cell supernatant using an ELISA kit or by measuring the RT activity in the supernatant.

-

Data Analysis (EC50): The p24 concentration or RT activity is plotted against the inhibitor concentration, and the EC50 is calculated.

-

Cytotoxicity Assay (CC50): In parallel, uninfected cells are treated with the same concentrations of NNRTI-69. After the incubation period, a cell viability reagent is added, and the CC50 is determined.

Visualizations

The following diagrams illustrate the mechanism of action of NNRTI-69 and the workflow for its characterization.

Mechanism of Action of NNRTI-69

Caption: Allosteric inhibition of HIV-1 RT by NNRTI-69.

Experimental Workflow for NNRTI-69 Characterization

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of enzyme inhibition mediated by anti-reverse transcriptase antibodies from HIV type 1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An enzymatic assay for rapid measurement of antiretroviral drug levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV Reverse Transcriptase Assay [profoldin.com]

- 9. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]

In Silico Modeling of HIV-1 Inhibitor Binding to Reverse Transcriptase: A Technical Guide

Disclaimer: No specific publicly available research data was found for a compound designated "HIV-1 inhibitor-69." This guide, therefore, provides a representative in-depth technical workflow for the in silico modeling of a hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), hereafter referred to as "Inhibitor-69," binding to HIV-1 Reverse Transcriptase (RT). The methodologies and data presented are synthesized from established computational drug discovery practices.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the core computational methodologies used to investigate the binding of small molecule inhibitors to HIV-1 RT, a critical enzyme for the replication of the HIV-1 virus. The in silico approaches detailed herein are instrumental in modern drug discovery for understanding inhibitor-target interactions, predicting binding affinities, and guiding the development of more potent and specific antiretroviral therapies.

Introduction to HIV-1 Reverse Transcriptase as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome[1][2]. The inhibition of this enzymatic activity is a cornerstone of highly active antiretroviral therapy (HAART)[1]. HIV-1 RT inhibitors are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3][4]. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the polymerase active site, inducing conformational changes that inhibit the enzyme's function[1][4][5].

Computational, or in silico, modeling plays a pivotal role in the discovery and optimization of novel NNRTIs. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the molecular interactions governing inhibitor binding and can help elucidate mechanisms of drug resistance[6][7][8].

In Silico Analysis Workflow

The computational investigation of "Inhibitor-69" binding to HIV-1 RT follows a multi-step process designed to predict the binding mode and affinity of the inhibitor and to assess the stability of the resulting protein-ligand complex.

References

- 1. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The Molecular Docking of Specific Reverse Transcriptase Inhibitory Ligands onto the Molecular Model of HIV-1 Reverse Transcriptase [tips.sums.ac.ir]

- 4. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of HIV-1 Inhibitors

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of antiretroviral therapies.[1][2] A key strategy in the discovery of novel and potent anti-HIV agents is the use of computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis.[3][4] QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activity, thereby enabling the prediction of the potency of new, unsynthesized molecules.[3][5] This guide provides an in-depth overview of the core principles, methodologies, and applications of QSAR in the context of HIV-1 inhibitor design, intended for researchers, scientists, and drug development professionals.

Core Principles of QSAR in HIV-1 Drug Discovery

QSAR methodologies are founded on the principle that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties.[3][4] By quantifying these properties using molecular descriptors, it is possible to build predictive models. These models are instrumental in identifying the key structural features that govern a molecule's ability to inhibit various stages of the HIV-1 replication cycle. The primary targets for HIV-1 inhibitors include Reverse Transcriptase (RT), Protease (PR), and Integrase (IN).[1][6]

Data Presentation: QSAR Model Performance

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. The following table summarizes typical statistical parameters for QSAR models developed for different classes of HIV-1 inhibitors, as reported in various studies.

| QSAR Model Type | Target Protein | Statistical Parameter | Value | Reference |

| 2D-QSAR | HIV-1 Protease | Correlation coefficient (R) | 0.942 | [3] |

| 2D-QSAR | HIV-1 Protease | Cross-validated R² (Q²) | 0.701 | [3] |

| 3D-QSAR (PHASE) | HIV-1 Capsid | Cross-validated R² (Q²) | 0.636 | [7] |

| 3D-QSAR (PHASE) | HIV-1 Capsid | R² for training set | 0.928 | [7] |

| GFA-QSAR | HIV-1 Integrase | R² for cluster 1 | 0.79 | [8] |

| GFA-QSAR | HIV-1 Integrase | q² for cluster 1 | 0.71 | [8] |

| GFA-QSAR | HIV-1 Integrase | R² for cluster 2 | 0.82 | [8] |

| GFA-QSAR | HIV-1 Integrase | q² for cluster 2 | 0.74 | [8] |

| 3D-QSAR (CoMSIA) | HIV-1 Protease | Cross-validated R² (Q²) | 0.500 | [9] |

| 3D-QSAR (CoMSIA) | HIV-1 Protease | Non-cross-validated R² (R²ncv) | 0.882 | [9] |

| 3D-QSAR (CoMSIA) | HIV-1 Protease | Predicted R² (R²pred) | 0.797 | [9] |

Common Molecular Descriptors in HIV-1 QSAR Studies

The selection of appropriate molecular descriptors is crucial for developing a meaningful QSAR model. These descriptors quantify various aspects of a molecule's structure and properties.

| Descriptor Class | Examples | Description |

| Constitutional (1D/2D) | Molecular Weight, Number of H-bond donors/acceptors, LogP | Describe the atomic composition and connectivity of a molecule. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Numerical representation of molecular topology. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Describe the 3D spatial arrangement of atoms. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Derived from quantum mechanical calculations, describing electronic properties. |

| Physicochemical | Water Solubility, Caco-2 Permeability, CNS Permeability | Properties related to a drug's pharmacokinetic profile (ADME).[3] |

Experimental and Computational Protocols

A successful QSAR study integrates both experimental biological data and computational modeling.

Experimental Protocol: Determination of Anti-HIV-1 Activity

The biological activity data (e.g., IC50 or EC50 values) are the foundation of any QSAR model. A generalized protocol for assessing the in vitro anti-HIV-1 activity of test compounds is as follows:

-

Cell Culture: Maintain a suitable host cell line (e.g., MT-2, PM1-T, or LC5-RIC reporter cells) in an appropriate culture medium.[10]

-

Cytotoxicity Assay: Before assessing antiviral activity, determine the cytotoxicity of the compounds on the host cells to ensure that the observed antiviral effect is not due to cell death. This is often done using assays like the MTT or XTT assay.

-

Antiviral Assay (Inhibition of HIV-1 Replication):

-

Seed the host cells in microtiter plates.

-

Expose the cells to various sub-toxic concentrations of the test compounds.[10]

-

Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

-

Include a positive control (e.g., a known HIV-1 inhibitor like Nevirapine or Darunavir) and a negative control (no compound).

-

-

Quantification of Viral Replication: After a suitable incubation period (typically 2-3 days), quantify the extent of viral replication.[10] Common methods include:

-

p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of RT in the supernatant.

-

Reporter Gene Assay: Uses genetically engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection and replication.[10]

-

-

Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (IC50 or EC50). These values are typically converted to a logarithmic scale (pIC50 = -log(IC50)) for QSAR modeling.[3]

Computational Protocol: QSAR Model Development

The development of a QSAR model involves a series of computational steps:

-

Data Set Preparation:

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors (1D, 2D, 3D, etc.) for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.[5]

-

-

Data Division:

-

Variable Selection:

-

From the large pool of calculated descriptors, select a subset of relevant descriptors that have the highest correlation with biological activity and low inter-correlation. Methods include stepwise multiple linear regression (SW-MLR), genetic function approximation (GFA), and principal component analysis (PCA).[5][11]

-

-

Model Generation:

-

Construct the mathematical model relating the selected descriptors (independent variables) to the biological activity (dependent variable). Common regression techniques include:

-

-

Model Validation:

-

Internal Validation: Assess the robustness of the model using methods like leave-one-out (LOO) cross-validation (calculating Q²).[11]

-

External Validation: Evaluate the model's predictive power on the external test set (calculating R²pred).

-

Y-Randomization: Ensure the model is not a result of chance correlation by repeatedly building models with shuffled biological activity data.[12]

-

Visualizations

HIV-1 Replication Cycle and Inhibitor Targets

The HIV-1 replication cycle offers several key targets for therapeutic intervention. Understanding this pathway is crucial for rational drug design.

Caption: Major stages of the HIV-1 replication cycle and the points of intervention for different classes of inhibitors.

General Workflow for a QSAR Study

The process of developing a predictive QSAR model follows a structured workflow, from data collection to model validation and application.

Caption: A schematic representation of the typical workflow involved in a Quantitative Structure-Activity Relationship (QSAR) study.

Conceptual Framework of QSAR

This diagram illustrates the fundamental relationship between a molecule's structure, its calculated properties (descriptors), and its observed biological activity, which forms the basis of QSAR.

Caption: The conceptual flow from chemical structure to predicted biological activity through the use of molecular descriptors and a QSAR model.

QSAR analysis is a powerful and indispensable tool in the modern drug discovery pipeline for HIV-1 inhibitors.[3][13] By systematically correlating chemical structure with biological activity, QSAR models provide deep insights into the mechanisms of inhibition and guide the rational design of new, more potent therapeutic agents.[3][6] The integration of robust experimental data with sophisticated computational modeling, as outlined in this guide, is essential for accelerating the development of the next generation of antiretroviral drugs to combat the ongoing challenge of HIV/AIDS.

References

- 1. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR Studies on HIV-1 Protease—A Battle against HIV Using Computational Chemistry [scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational modeling methods for QSAR studies on HIV-1 integrase inhibitors (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. QSAR studies of HIV-1 integrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. In Silico SAR Studies of HIV-1 Inhibitors [mdpi.com]

- 13. (Q)SAR Models of HIV-1 Protein Inhibition by Drug-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the IC50 of "HIV-1 inhibitor-69" in MT-4 cells

Application Notes and Protocols for Researchers

These application notes provide a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of "HIV-1 inhibitor-69" against the human immunodeficiency virus type 1 (HIV-1) in MT-4 cells. The protocol is designed for researchers, scientists, and drug development professionals working in the field of antiviral research.

Principle

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by half. In the context of HIV-1 research, determining the IC50 of a novel compound is a critical step in evaluating its antiviral potency. This protocol utilizes MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection.[1][2]

The assay measures the ability of "this compound" to protect MT-4 cells from HIV-1-induced cell death. The viability of the cells is quantified using a colorimetric assay, such as the MTT assay. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells. By comparing the viability of infected cells treated with various concentrations of the inhibitor to untreated infected cells and uninfected control cells, the IC50 value can be calculated.

Experimental Protocols

Materials and Reagents

Cell Line and Virus:

-

MT-4 (Human T-cell leukemia) cell line

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

Media and Reagents:

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypan Blue solution (0.4%)

-

"this compound" stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Equipment:

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet (Class II)

-

Inverted microscope

-

Centrifuge

-

96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

MT-4 Cell Culture

-

Culture MT-4 cells in RPMI 1640 supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Passage the cells every 2-3 days by diluting the cell suspension in fresh medium.

-

Before each experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.

IC50 Determination Assay (MTT Assay)

This protocol is based on a 96-well plate format.

Day 1: Cell Seeding and Infection

-

Harvest exponentially growing MT-4 cells and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and adjust the cell concentration to 1 x 10^5 cells/mL.

-

Prepare a working solution of HIV-1 to yield a multiplicity of infection (MOI) that causes significant CPE in 4-5 days. The optimal MOI should be determined empirically.

-

In a sterile tube, mix the cell suspension with the diluted HIV-1 stock.

-

Immediately seed 100 µL of the cell/virus mixture into the appropriate wells of a 96-well plate.

-

Include control wells:

-

Cell Control (CC): 100 µL of uninfected cells.

-

Virus Control (VC): 100 µL of infected cells without any inhibitor.

-

-

Incubate the plate at 37°C in a 5% CO2 incubator.

Day 1 (continued): Addition of "this compound"

-

Prepare serial dilutions of "this compound" in culture medium. It is common to perform a 2-fold or 3-fold serial dilution. The concentration range should be chosen based on any preliminary data, but a wide range (e.g., from 100 µM to 0.01 µM) is often used for initial screening.

-

Add 100 µL of each inhibitor dilution to the corresponding wells of the 96-well plate containing the infected cells.

-

For the Cell Control and Virus Control wells, add 100 µL of culture medium (containing the same final concentration of the inhibitor's solvent, e.g., DMSO, as the treated wells).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

Day 5 or 6: Cell Viability Measurement (MTT Assay)

-

After the incubation period, visually inspect the plate under a microscope to confirm the cytopathic effect in the Virus Control wells.

-

Carefully add 20 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

-

After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Subtract the average absorbance of the blank wells (containing only medium, MTT, and solubilization buffer) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each inhibitor concentration using the following formula:

% Cell Viability = [(Absorbance of Treated Sample - Absorbance of VC) / (Absorbance of CC - Absorbance of VC)] x 100

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of "this compound" that results in 50% cell viability.

Data Presentation

The quantitative data from the IC50 determination experiment should be summarized in a clear and structured table for easy comparison.

| "this compound" Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| Cell Control (Uninfected) | 1.250 | 100 |

| Virus Control (Infected, No Inhibitor) | 0.150 | 0 |

| 0.01 | 0.205 | 5 |

| 0.1 | 0.430 | 25 |

| 1 | 0.700 | 50 |

| 10 | 1.195 | 95 |

| 100 | 1.245 | 99.5 |

Calculated IC50: 1.0 µM

Visualizations

Experimental Workflow

Caption: Workflow for IC50 determination of this compound.

Hypothetical Signaling Pathway of HIV-1 Inhibition

As the mechanism of action for "this compound" is not specified, this diagram illustrates a common point of inhibition for anti-HIV drugs, such as reverse transcriptase inhibitors.

Caption: Hypothetical inhibition of HIV-1 reverse transcriptase.

References

- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for HIV-1 Inhibitor-69 in Studying HIV-1 Reverse Transcriptase Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This essential role makes HIV-1 RT a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.

This document provides detailed application notes and protocols for the characterization of "HIV-1 inhibitor-69," a representative non-nucleoside reverse transcriptase inhibitor, in the context of studying HIV-1 reverse transcriptase kinetics. The protocols and data presented are based on established methodologies for well-characterized NNRTIs such as Nevirapine and Efavirenz, and serve as a comprehensive guide for researchers engaged in the discovery and development of novel anti-HIV-1 agents.

Data Presentation: In Vitro Inhibitory Activity of Representative NNRTIs

The inhibitory potency of NNRTIs against HIV-1 Reverse Transcriptase is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Below is a summary of reported in vitro inhibitory activities for two well-characterized NNRTIs, Nevirapine and Efavirenz, which can be used as a reference for evaluating "this compound".

| Inhibitor | Parameter | Value (nM) | Target |

| Nevirapine | IC50 | 84 | HIV-1 RT |

| IC50 | 40 | HIV-1 replication in cell culture | |

| Efavirenz | Ki | 2.93 | Wild-type HIV-1 RT |

| IC95 | 1.5 | HIV-1 replicative spread in cell culture |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and the template/primer used.

Experimental Protocols

Determination of IC50 for "this compound" against HIV-1 Reverse Transcriptase

This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of an NNRTI against purified recombinant HIV-1 RT. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to peroxidase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

"this compound" (and/or reference NNRTIs like Nevirapine)

-

HIV-1 RT Reaction Buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT)

-

Template/Primer: Poly(A)•oligo(dT)15

-

dNTP mix (10 mM each of dATP, dCTP, dGTP)

-

dTTP (10 mM)

-

DIG-11-dUTP (1 mM)

-

Streptavidin-coated 96-well plates

-

Anti-DIG-Peroxidase (POD) antibody

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

-

Stop solution (e.g., 1% SDS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of "this compound" in 100% DMSO.

-

Prepare serial dilutions of the inhibitor in HIV-1 RT Reaction Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a working solution of dNTPs by mixing dATP, dCTP, dGTP, and dTTP to a final concentration of 200 µM each in reaction buffer.

-

Prepare a DIG-dUTP/dTTP mix with a final concentration of 65 µM dTTP and 35 µM DIG-dUTP.

-

Dilute the recombinant HIV-1 RT in reaction buffer to the desired working concentration (e.g., 2-5 ng/reaction).

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the serially diluted "this compound" or control (reaction buffer with DMSO).

-

Add 10 µL of the diluted HIV-1 RT to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Prepare the reaction mix by combining the template/primer (e.g., 10 µg/mL poly(A)•oligo(dT)15), the dNTP mix, and the DIG-dUTP/dTTP mix in reaction buffer.

-

Initiate the reverse transcriptase reaction by adding 20 µL of the reaction mix to each well.

-

Incubate the plate at 37°C for 1 hour.

-

-

Detection:

-

Transfer 40 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.

-

Incubate at 37°C for 1 hour to allow the biotinylated primer to bind to the streptavidin.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of a diluted solution of Anti-DIG-POD antibody to each well.

-

Incubate at 37°C for 1 hour.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of ABTS substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Determination of Kinetic Parameters (Km and Vmax) and Inhibitor Constant (Ki)

This protocol outlines the determination of the Michaelis-Menten constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax) of HIV-1 RT, followed by the determination of the inhibitor constant (Ki) for "this compound".

Materials: Same as for the IC50 determination protocol.

Procedure:

Part A: Determination of Km and Vmax

-

Assay Setup:

-

Prepare a series of reaction mixes with varying concentrations of the dNTP substrate (e.g., a fixed ratio of dATP, dCTP, dGTP, and varying concentrations of the limiting nucleotide, dTTP, along with a fixed concentration of DIG-dUTP).

-

In a 96-well plate, add 20 µL of reaction buffer.

-

Add 10 µL of diluted HIV-1 RT.

-

Initiate the reaction by adding 20 µL of the respective dNTP reaction mix.

-

Incubate at 37°C and take time points (e.g., 0, 5, 10, 15, 20 minutes) by stopping the reaction with a stop solution.

-

Proceed with the detection and absorbance reading as described in the IC50 protocol.

-

-

Data Analysis:

-

For each dNTP concentration, plot the absorbance against time to determine the initial reaction velocity (V0).

-